4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the class of benzoxazepines. It is characterized by the presence of a benzylpiperidine moiety, which is often associated with pharmacological activity, particularly in the context of neurodegenerative diseases. This compound has garnered interest due to its potential therapeutic applications, especially as an acetylcholinesterase inhibitor.
The compound can be synthesized through various methods, which are explored in detail in the synthesis analysis section. Its structural and functional characteristics make it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be approached through several synthetic routes. One common method involves the cyclization of appropriate precursors containing both piperidine and benzoxazepine functionalities.
The molecular structure of 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be described by its molecular formula and molecular weight of approximately 324.42 g/mol.
The reactivity of 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is largely influenced by its functional groups.
The mechanism through which 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its biological effects primarily involves inhibition of acetylcholinesterase.
The physical and chemical properties of 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one play a critical role in its application as a pharmaceutical agent.
The primary applications of 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one are centered around its use in scientific research and potential therapeutic applications.
The synthesis of 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one relies on sequential heterocyclic ring formation and strategic bond construction. The core benzoxazepinone scaffold is typically assembled through a cyclocondensation reaction between 2-aminophenol derivatives and α-halo carbonyl compounds. This is followed by N-alkylation at the piperidine nitrogen using benzyl halides. A critical intermediate, 1-benzyl-4-piperidone, serves as the foundational building block for introducing the 1-benzylpiperidin-4-yl moiety. This ketone undergoes reductive amination with benzoxazepinone-containing amines under Leuckart conditions (ammonium formate/formic acid) or via borohydride-mediated reduction (NaBH₃CN/AcOH), achieving moderate yields (45–65%) [10].
Ring closure to form the benzoxazepinone system employs acid-catalyzed intramolecular dehydration. For example, o-aminophenol reacts with ethyl bromoacetate to form an intermediate ester, which undergoes cyclodehydration under sulfuric acid catalysis at 80–100°C. This method requires extensive purification (column chromatography, recrystallization) and exhibits limitations in stereoselectivity due to epimerization risks at C4 during enolization [5].
Table 1: Traditional Synthesis Routes and Yields
Step | Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
1-Benzyl-4-piperidone prep | Benzyl chloride + 4-piperidone | 75–85 | Over-alkylation impurities |
Reductive amination | NaBH₃CN/AcOH, RT, 12h | 60–65 | Competing reduction of ketone |
Benzoxazepinone cyclization | H₂SO₄, toluene, 90°C, 8h | 50–55 | Low diastereoselectivity (∼1:1 dr) |
Final coupling | K₂CO₃, DMF, 80°C, 24h | 40–45 | Polymerization side products |
A significant limitation is the final coupling step between the functionalized benzoxazepinone and 1-benzylpiperidine. Nucleophilic displacement demands activated leaving groups (e.g., mesylate) at C4 of the piperidine, which often requires protecting group strategies to prevent N-quaternization. This multi-step sequence typically results in an overall yield of <20% across 5–7 steps, with reaction times exceeding 72 hours [6] [10].
Microwave irradiation significantly enhances the synthesis efficiency through dielectric heating and accelerated reaction kinetics. The cyclocondensation between 2-aminophenols and α-halo esters achieves near-completion within minutes instead of hours. For example, using creatinine as a cyclization catalyst under microwave irradiation (300 W, 120°C) reduces reaction times from 7–10 hours to 30–60 seconds while improving yields to 85–91% [4].
Copper catalysis is critical for C–N bond formation in the benzoxazepinone-piperidine linkage. N-Heterocyclic carbene copper (NHCCu) complexes, such as [(IMes)CuCl] (1–5 mol%), enable coupling at 80–100°C under microwave irradiation in aqueous solvents. This method achieves yields of 78–83% in 15 minutes, compared to 27% under conventional heating at equivalent temperatures [9]. Solvent optimization reveals ethanol as optimal due to its high microwave absorptivity and ability to solubilize intermediates.
Table 2: Microwave Optimization Parameters
Parameter | Optimal Condition | Yield Impact | Comparison (Conventional) |
---|---|---|---|
Temperature | 160°C | 83% (benzoxazepinone) | 72% at reflux (8h) |
Time | 55 min | 75→83% (stepwise gain) | <10% after 24h at 80°C |
Catalyst loading | 0.05 eq [(IMes)CuCl] | 82% | 27% without catalyst |
Solvent | Ethanol | 83% | 35% in n-PrOH |
Microwave-assisted one-pot strategies eliminate intermediate isolations. Sequential benzoxazepinone formation followed by in-situ piperidine alkylation using trimethyl orthoformate as a dehydrating agent achieves an 83% yield in 55 minutes at 160°C. This approach suppresses epimerization at C4 through rapid kinetics, maintaining a diastereomeric ratio >9:1 [1] [9]. Energy consumption analysis confirms a 10-fold reduction compared to reflux methods.
Late-stage derivatization enables diversification of the core scaffold for structure-activity studies. Key strategies include:
N-Benzyl Modification: The benzyl group on the piperidine nitrogen undergoes hydrogenolysis (H₂/Pd-C) to expose the secondary amine, followed by realkylation with substituted benzyl halides. Electron-withdrawing groups (e.g., 3-CF₃, 4-CN) enhance metabolic stability but reduce basicity, lowering CNS penetration. Suzuki coupling on 4-borylbenzyl derivatives introduces aryl groups, though yields vary (50–70%) due to competing protodeborylation [6].
C4/C5 Benzoxazepinone Functionalization: Electrophilic aromatic substitution brominates the benzoxazepinone phenyl ring at C7/C8. Subsequent Negishi coupling installs alkyl/aryl zinc reagents, while cyanation (CuCN/DMF) introduces nitrile handles for tetrazole bioisosteres. N-Methylation at the lactam nitrogen uses methyl iodide/K₂CO₃ but risks N-quaternization (controlled by stoichiometry) [5].
Spirocyclic Derivatives: Treatment with hydrazines or hydroxylamines opens the lactam ring, followed by recyclization with carbonyls (ketones/aldehydes) to form spiro-iminohydantoin or oxadiazole systems. This strategy modulates three-dimensionality, increasing sp³ character from 0.28 to 0.42. Computational models (DFT) confirm these derivatives exhibit improved membrane permeability (logP 2.1 vs. 3.8 for parent) [6] [10].
Table 3: Functionalization Impact on Physicochemical Properties
Modification Site | Reagent | Product | logP | Solubility (µg/mL) |
---|---|---|---|---|
Piperidine N-benzyl | 3,5-(CF₃)₂C₆H₃CH₂Br | Bis(trifluoromethyl)benzyl | 4.2 | 15 ± 2 |
C7 Benzoxazepinone | Br₂, CHCl₃, 0°C | 7-Bromo derivative | 3.5 | 42 ± 5 |
Lactam carbonyl | NH₂NH₂, then acetone | Spiro-iminohydantoin | 2.1 | 210 ± 15 |
Halogenation (Cl, Br, I) at the benzoxazepinone 7-position provides cross-coupling anchors but requires directed ortho-metalation (BuLi/TMEDA) for regioselectivity. Protodehalogenation occurs above 100°C, limiting subsequent high-temperature steps. Amide-to-ester conversion via Weinreb ketone synthesis remains challenging due to lactam stability, though Grignard addition to in-situ-generated iminium species shows promise for C3-alkylated analogs [5] [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3